molecular formula C12H12FNO2 B8564642 2-[2-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethanol

2-[2-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethanol

Cat. No.: B8564642
M. Wt: 221.23 g/mol
InChI Key: XEOFBNBBWJTDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethanol is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]ethanol

InChI

InChI=1S/C12H12FNO2/c1-8-11(6-7-15)14-12(16-8)9-2-4-10(13)5-3-9/h2-5,15H,6-7H2,1H3

InChI Key

XEOFBNBBWJTDHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate, 2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethyl benzoate (19.5 g, 60 mmol) was dissolved in 70 ml ethanol and stirred. 10% sodium hydroxide solution (NaOH: 4.8 g, 120 mmol) was slowly added dropwise, and the mixture was stirred overnight at room temperature. After the reaction was completed, the ethanol was concentrated, and the product was extracted with toluene, and then was washed with water and brine sequently, dried with anhydrous magnesium sulfate, and concentrated to obtain the intermediate, i.e. 2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethanol, which was directly applied in the next step without further purification.
Name
2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethyl benzoate
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two

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